molecular formula C9H11NO3 B135038 N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide CAS No. 139356-93-7

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide

Cat. No. B135038
M. Wt: 181.19 g/mol
InChI Key: HCQWQZLNOHPUIL-UHFFFAOYSA-N
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Description

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide, also known as MOCA, is an organic compound that has been extensively studied for its potential applications in scientific research. MOCA is a cyclic amide that contains a methoxy group and a carbonyl group in its structure. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In

Mechanism Of Action

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide inhibits HDACs by binding to the active site of the enzyme and blocking its catalytic activity. This leads to an increase in histone acetylation, which results in changes in gene expression. The specific HDAC isoforms that are inhibited by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide depend on the concentration and duration of exposure. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to selectively inhibit HDAC1, HDAC2, and HDAC3 at low concentrations, while higher concentrations can inhibit other HDAC isoforms.

Biochemical And Physiological Effects

The inhibition of HDACs by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to have various biochemical and physiological effects. In cancer cells, HDAC inhibition leads to the upregulation of genes that are involved in cell cycle arrest, apoptosis, and differentiation. This results in the suppression of tumor growth and metastasis. In addition, HDAC inhibition by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which can improve the immune response against cancer cells.

Advantages And Limitations For Lab Experiments

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has several advantages as a research tool. It is a small molecule that can easily penetrate cells and tissues, and it has a specific target, HDACs, which makes it a selective inhibitor. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to have low toxicity and can be used at concentrations that are well-tolerated by cells and animals. However, N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide also has some limitations. It has a short half-life in vivo, which limits its efficacy as a therapeutic agent. In addition, its selectivity for HDAC isoforms can be affected by the concentration and duration of exposure, which can lead to off-target effects.

Future Directions

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases. Future research should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to enhance its efficacy as a therapeutic agent. In addition, further studies are needed to investigate the specific HDAC isoforms that are inhibited by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide and their role in cancer biology. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can also be used as a research tool to study epigenetic regulation and gene expression in various biological processes.

Synthesis Methods

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can be synthesized using different methods, including the reaction of 4-methoxycarbonylphenylhydrazine with cyclohexanone, followed by the reaction of the resulting compound with acetic anhydride. Other methods involve the reaction of 4-methoxycarbonylphenylhydrazine with 2,5-dimethoxytetrahydrofuran, followed by the reaction of the resulting compound with acetic anhydride. The purity and yield of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can be improved by recrystallization from a suitable solvent, such as ethanol or methanol.

Scientific Research Applications

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been investigated for its potential applications in scientific research, particularly in the field of cancer biology. Studies have shown that N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. HDACs are overexpressed in various types of cancer, and their inhibition has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

properties

IUPAC Name

N-(1-methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(11)10-9(13-2)5-3-8(12)4-6-9/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQWQZLNOHPUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(C=CC(=O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568397
Record name N-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide

CAS RN

139356-93-7
Record name N-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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